(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
CAS No.: 1170166-68-3
Cat. No.: VC7361868
Molecular Formula: C22H21N5OS
Molecular Weight: 403.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170166-68-3 |
|---|---|
| Molecular Formula | C22H21N5OS |
| Molecular Weight | 403.5 |
| IUPAC Name | [4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
| Standard InChI | InChI=1S/C22H21N5OS/c28-22(19-15-29-21(25-19)16-6-2-1-3-7-16)27-12-10-26(11-13-27)14-20-23-17-8-4-5-9-18(17)24-20/h1-9,15H,10-14H2,(H,23,24) |
| Standard InChI Key | AUPBMUKTDOTHQZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but it can be deduced as CHNOS based on the components.
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Molecular Weight: Estimated to be around 450 g/mol based on the molecular formula.
Spectroscopic Data
Spectroscopic data for similar compounds typically include:
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IR (KBr): Peaks for N-H, C=O, C=N, and C=C bonds.
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1H NMR (CDCl3_33): Signals for aromatic protons, piperazine protons, and any alkyl groups.
Synthesis Methods
The synthesis of such compounds often involves multi-step reactions, including the formation of the benzimidazole and thiazole rings separately, followed by their coupling to the piperazine moiety. Microwave-assisted synthesis can be an efficient method for forming these complex molecules, as seen in related benzimidazole derivatives .
Biological Activities
Benzimidazole derivatives are known for their antimicrobial and antifungal activities . The addition of a thiazole ring may enhance these properties or introduce new biological activities, such as enzyme inhibition .
Antimicrobial Activity
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Mechanism: Often involves disrupting microbial cell membranes or interfering with essential enzymes.
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Examples: Benzimidazole derivatives have shown activity against various fungi and bacteria.
Enzyme Inhibition
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Potential Targets: Enzymes involved in metabolic pathways, such as those related to cholesterol metabolism .
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Importance: Inhibitors can be valuable therapeutic agents for diseases related to enzyme dysregulation.
Research Findings and Applications
While specific research findings on (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone are not available, related compounds have shown promise in medicinal chemistry. For instance, benzimidazole derivatives have been explored as inhibitors of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) .
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